4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline
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Overview
Description
4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline is an organic compound known for its unique structure and properties. It is characterized by the presence of methoxyphenyl groups and a trimethylaniline core, making it a compound of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure consistency and efficiency. The use of catalysts and advanced purification techniques is common to achieve the desired quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline stands out due to its unique structural features, such as the presence of methoxyphenyl groups and a trimethylaniline core
Properties
CAS No. |
91259-57-3 |
---|---|
Molecular Formula |
C24H27NO2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline |
InChI |
InChI=1S/C24H27NO2/c1-17-16-20(10-15-23(17)25(2)3)24(18-6-11-21(26-4)12-7-18)19-8-13-22(27-5)14-9-19/h6-16,24H,1-5H3 |
InChI Key |
IJEAFBPIDWLGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)N(C)C |
Origin of Product |
United States |
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